molecular formula C19H19FN4O2 B2697470 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide CAS No. 2034247-04-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide

Cat. No.: B2697470
CAS No.: 2034247-04-4
M. Wt: 354.385
InChI Key: RXXGYSHLAPHYLH-SHTZXODSSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging

  • PET Imaging : A related compound, [18F]DPA-714, is used in positron emission tomography (PET) imaging. It's a radioligand for the translocator protein (18 kDa), which plays a role in neuroinflammation and is imaged using PET (Dollé et al., 2008). This application is significant in neurological research and diagnostics.

Antimicrobial Activity

  • Heterocyclic Compound Synthesis : Compounds like 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, related to the query compound, have been synthesized for potential antimicrobial applications. These novel compounds show promise in combating various microbial infections (Bondock et al., 2008).

Metabolism Studies

  • Drug Metabolism : Research on the metabolism of similar compounds, like prasugrel metabolites, has provided insights into their interactions with cytochromes P450. This is crucial for understanding the metabolic pathways and potential interactions of pharmaceutical compounds (Rehmel et al., 2006).

Antibacterial Agents

  • New Oxazolidinone Analogs : Compounds like U-100592 and U-100766, which have structural similarities to the query compound, demonstrate significant antibacterial activities against a variety of pathogens, indicating potential for development as new antibacterial agents (Zurenko et al., 1996).

Anti-Inflammatory Activity

  • Synthesis of Derivatives : Derivatives of similar compounds have been synthesized and shown significant anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Drug Safety and Efficacy

  • Hepatotoxicity Studies : Research on compounds like 4-Methylpyrazole, structurally related to the query compound, has contributed to understanding the protective mechanisms against drug-induced liver injury, which is crucial for ensuring the safety and efficacy of pharmaceuticals (Akakpo et al., 2019).

Insecticidal Activity

  • Synthesis of Novel Derivatives : Novel derivatives incorporating structures related to the query compound have shown promising insecticidal activities against pests like the cotton leafworm. This indicates potential applications in agriculture and pest control (Fadda et al., 2017).

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-16-4-2-1-3-13(16)11-18(25)24-14-5-7-15(8-6-14)26-19-17(12-21)22-9-10-23-19/h1-4,9-10,14-15H,5-8,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGYSHLAPHYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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